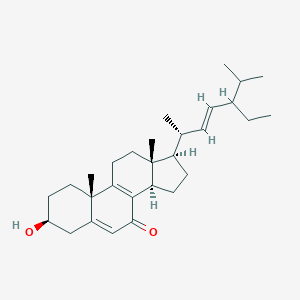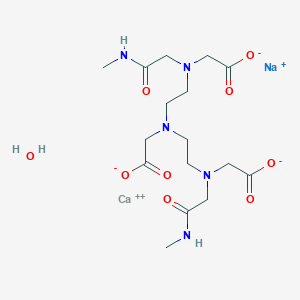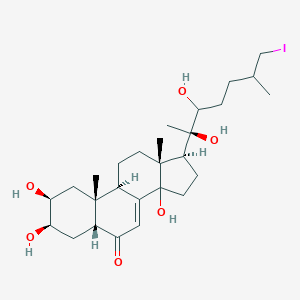
Neohalicholactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neohalicholactone is a natural product that is found in the Halichondria genus of marine sponges. It is a member of the family of halicholactones, which are known for their potent biological activities. Neohalicholactone has been the subject of much scientific research due to its potential applications in the fields of medicine and drug discovery.
Mécanisme D'action
The mechanism of action of neohalicholactone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of a protein called NF-kappaB, which is involved in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Neohalicholactone has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of neohalicholactone for laboratory experiments is its potent biological activity. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs to treat them. However, one limitation of neohalicholactone is its relatively complex structure, which can make it difficult to synthesize in large quantities. This can limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on neohalicholactone. One area of interest is the development of new drugs based on the compound's structure and biological activity. Another area of interest is the study of its mechanism of action, which could help to identify new targets for drug development. Additionally, research could be focused on developing more efficient methods for synthesizing the compound, which would make it more widely available for laboratory experiments.
Méthodes De Synthèse
Neohalicholactone can be synthesized in the laboratory through a multi-step process that involves the use of various chemical reagents. The process typically begins with the isolation of the natural product from the marine sponge, followed by purification and structural elucidation. Once the structure of the compound has been determined, synthetic routes can be developed to produce the compound in larger quantities.
Applications De Recherche Scientifique
Neohalicholactone has been the subject of much scientific research due to its potential applications in the fields of medicine and drug discovery. It has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases.
Propriétés
Numéro CAS |
124190-21-2 |
|---|---|
Nom du produit |
Neohalicholactone |
Formule moléculaire |
C4H2Br2MgS |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(2S,4Z)-2-[(2R)-2-[(1R,2E,4R,6E)-1,4-dihydroxynona-2,6-dienyl]cyclopropyl]-3,6,7,8-tetrahydro-2H-oxonin-9-one |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-15(21)12-13-18(22)16-14-17(16)19-10-7-4-5-8-11-20(23)24-19/h3-4,6-7,12-13,15-19,21-22H,2,5,8-11,14H2,1H3/b6-3+,7-4-,13-12+/t15-,16-,17?,18-,19+/m1/s1 |
Clé InChI |
BTDSTEQIFQUGOV-HQAQAYCDSA-N |
SMILES isomérique |
CC/C=C/C[C@H](/C=C/[C@H]([C@@H]1CC1[C@@H]2C/C=C\CCCC(=O)O2)O)O |
SMILES |
CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |
SMILES canonique |
CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |
Synonymes |
neohalicholactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




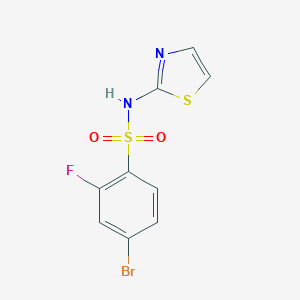
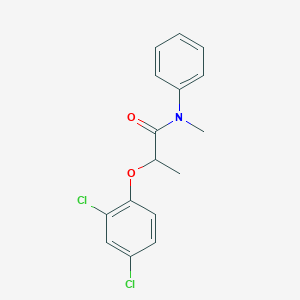
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

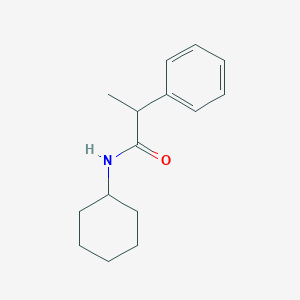
![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
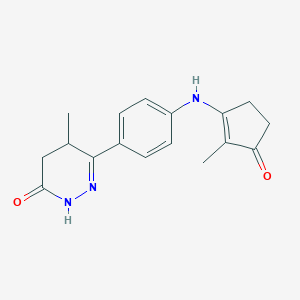
![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
